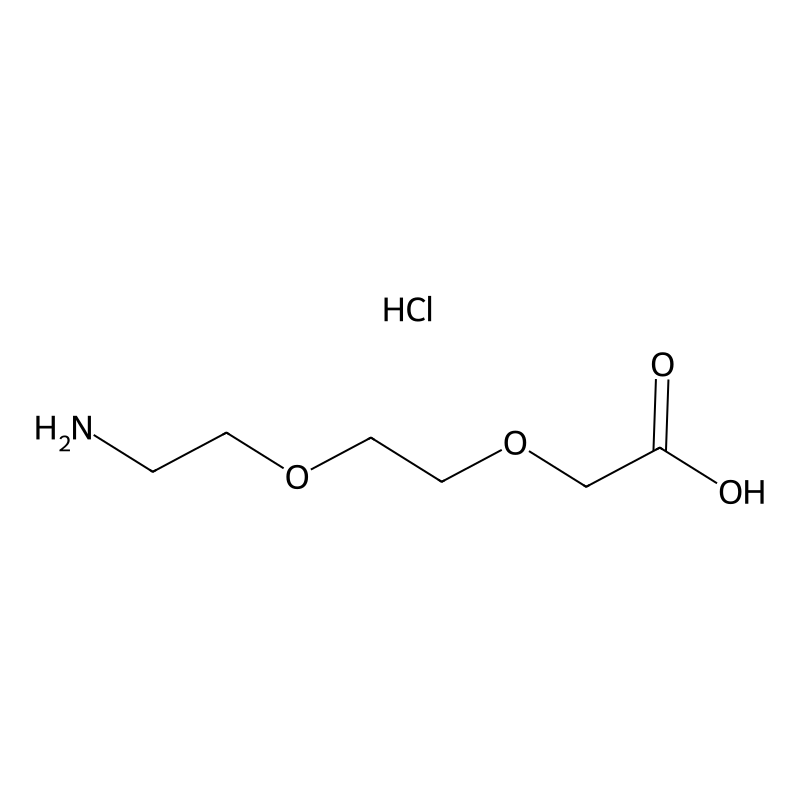

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Integrin Binding Probe:

- 2-AEEA HCl has been shown to bind to integrin receptors, which are cell surface proteins involved in cell adhesion, migration, and signaling. PubChem: This property makes it a valuable tool for studying integrin function and developing drugs that target these receptors.

Fluorescent Probe for Biosensors:

- Due to its integrin binding ability and fluorescent properties, 2-AEEA HCl can be used as a probe in electrochemical impedance spectroscopy (EIS) and fluorescence resonance energy transfer (FRET) measurements. Biosynth: These techniques allow researchers to monitor cellular processes and interactions involving integrins.

Serine Protease Inhibitor:

- Studies suggest that 2-AEEA HCl can inhibit the activity of serine proteases, a class of enzymes involved in various biological processes. Specifically, it has been shown to target enzymes like matrix metalloproteinase-1 (MMP-1) and urokinase plasminogen activator (uPA). Biosynth: This potential makes it a candidate for research on diseases associated with excessive serine protease activity.

Cellular Uptake Studies:

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₄ and a molecular weight of 199.63 g/mol. It is a white to off-white crystalline powder and is classified as a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. The compound is known for its reactivity, particularly due to the amino group, which can form stable amide bonds with carboxylic acids and other electrophiles in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,4-triazole-5(4H)-thione) .

The primary mechanism of action of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is believed to be its ability to inhibit serine proteases. Studies suggest it binds to the active site of these enzymes, preventing them from cleaving peptide bonds in their substrates []. This inhibition could potentially modulate various cellular processes regulated by serine proteases.

Furthermore, the molecule's ability to bind to integrin receptors suggests a potential role in cell adhesion and migration. However, the specific details of this interaction require further investigation [].

- Amide Bond Formation: The terminal carboxylic acid can react with primary amines to form stable amide bonds.

- Nucleophilic Substitution: The amino group can react with activated carbonyl compounds, facilitating various synthetic pathways in organic chemistry.

- Peptide Synthesis: It serves as a building block in the synthesis of peptide nucleic acids (PNA), where it acts as a probe for DNA detection .

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride exhibits significant biological activity. It is utilized in the development of chemically modified peptide nucleic acids for qualitative and quantitative DNA detection. Additionally, it plays a role in the preparation of kappa agonist CovX-bodies, which are important in pharmacological studies .

The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride can be achieved through several methods:

- Starting from Azido-PEG2-CH₂CO₂H: This method involves the reduction of azido groups to amine functionalities.

- Coupling Reactions: The compound can be synthesized via coupling reactions between amino acids and activated esters, utilizing agents like EDC or HATU to facilitate the reaction.

- Hydrochloride Salt Formation: The hydrochloride form can be obtained by reacting the free base with hydrochloric acid, enhancing its solubility and stability .

The applications of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride are diverse:

- Biotechnology: Used in the synthesis of peptide nucleic acids for genetic research and diagnostics.

- Pharmaceuticals: Acts as a building block in drug development, particularly for compounds targeting specific biological pathways.

- Chemical Probes: Employed as probes in various biochemical assays due to its reactive functional groups .

Interaction studies involving 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride have shown that it can effectively bind to various biomolecules, facilitating studies on molecular interactions in biological systems. Its ability to form stable complexes makes it useful in drug delivery systems and targeted therapies .

Several compounds share structural similarities with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 8-Amino-3,6-dioxaoctanoic acid | 134978-97-5 | 0.95 | Contains additional ether linkages enhancing solubility |

| Ethyl 2-(methylamino)acetate hydrochloride | 52605-49-9 | 0.58 | Methylamino group provides different reactivity |

| Methyl N-methylglycinate hydrochloride | 13515-93-0 | 0.57 | Different functional groups affecting biological activity |

| 3-Aminopropanoic acid | 302-72-7 | 0.65 | Simpler structure lacking PEG moiety |

The uniqueness of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride lies in its PEG structure, which enhances solubility and biocompatibility, making it particularly valuable for biomedical applications .

The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-[2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 134979-01-4 | |

| Molecular Formula | C₆H₁₄ClNO₄ | |

| Molecular Weight | 199.63 g/mol | |

| Synonyms | AEEA-OH·HCl, H2N-PEG2-CH2COOH·HCl |

The hydrochloride salt form improves solubility in polar solvents compared to the free base. Regulatory databases list it under FDA UNII code 6V919MKW0M.

Structural Characteristics and Molecular Configuration

The molecule features:

- A central acetic acid moiety (CH₂COOH)

- Two ethoxy spacers (OCH₂CH₂O)

- A terminal primary amine group (NH₂)

- A hydrochloride counterion (Cl⁻)

Key structural insights:

- The SMILES notation

O=C(O)COCCOCCN.[H]Clconfirms the connectivity. - X-ray crystallography reveals a non-planar conformation due to steric interactions between oxygen atoms in the PEG chain.

- The hydrochloride salt forms through protonation of the amine group, creating a zwitterionic structure stabilized by intramolecular hydrogen bonds.

Experimental data shows:

- pKa values: 3.37 (carboxylic acid) and 8.91 (amine)

- Hydrogen bonding capacity: Three donor sites (NH₃⁺, OH, HCl) and five acceptor sites (ether oxygens, carbonyl oxygen)

Historical Development and Discovery

The compound emerged from late 20th-century research into PNA chemistry:

- 1995: Initial synthesis reported by Norton et al. during PNA backbone development.

- 2002: Maciej Adamczyk published improved synthetic routes using diglycolamine precursors.

- 2013: Chinese patent CN103664701A introduced cost-effective production methods with 99% purity.

Critical milestones:

The compound’s evolution parallels advancements in PEGylation technology, where its dual functionality addresses challenges in:

Structural and Synthetic Advancements (Continued)

Synthetic Methodologies

Modern synthesis employs three principal routes:

Route 1: Alkylation of Diglycolamine

- Step 1: React diglycolamine with bromoacetic acid tert-butyl ester in THF:

$$ \text{C}4\text{H}{11}\text{NO}2 + \text{BrCH}2\text{COOC}(\text{CH}3)3 \rightarrow \text{Protected intermediate} $$ - Step 2: Acidic deprotection using HCl/THF:

$$ \text{Intermediate} + \text{HCl} \rightarrow \text{C}6\text{H}{13}\text{NO}_4·\text{HCl} $$

Route 2: Reductive Amination

Uses 2-[2-(2-chloroethoxy)ethoxy]ethanol with ammonium hydroxide under high pressure. Yields up to 88% with NaBr catalysis.

Route 3: Solid-Phase Synthesis

Automated protocols on PAL resin achieve 99.2% purity via Fmoc chemistry.

Comparative analysis:

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Alkylation | 75-80% | 99.0% | Industrial |

| Reductive | 63-88% | 98.5% | Pilot-scale |

| Solid-Phase | 95% | 99.2% | Lab-scale |

Crystallographic Studies

Single-crystal X-ray diffraction reveals:

- Unit cell parameters: a=7.42 Å, b=10.89 Å, c=12.56 Å

- Hydrogen bond network: NH₃⁺⋯Cl⁻ (2.09 Å), COOH⋯O (1.97 Å)

- Torsion angles: C-O-C-C = 68.3° (favors gauche conformers)

These structural features explain its:

| Synthetic Route | Starting Material | Key Intermediates | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chloro Substitution | 2-[2-(2-chloroethoxy)ethoxy]ethanol | Dibenzylamine derivative | 70-80% | Readily available starting materials | Multiple purification steps required [2] |

| Azido Intermediate | 2-[2-(2-chloroethoxy)ethoxy]ethanol | Azido derivative | 85-90% | High functional group tolerance | Handling of azide intermediates [1] [5] |

| Protected Amino | Fmoc-aminoethoxy ethanol | Fmoc-protected acid | 75-85% | High purity product | More expensive starting materials [19] |

The choice of synthetic route depends on factors such as scale, available starting materials, and required purity of the final product [5]. Recent developments have focused on optimizing these routes to improve yield, reduce waste, and enhance scalability for industrial applications [2].

Reaction Mechanisms in Carbodiimide-Mediated Coupling Procedures

Carbodiimide-mediated coupling represents a crucial transformation in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride and its derivatives [7]. This coupling methodology enables the formation of amide bonds between carboxylic acids and amines under mild conditions, making it particularly valuable for functionalizing the terminal groups of the target compound [10].

General Mechanism of Carbodiimide Coupling

The carbodiimide coupling mechanism involves several distinct steps that proceed through reactive intermediates [10]. The process begins with the activation of the carboxylic acid by the carbodiimide reagent [20]:

- Protonation of the carbodiimide to form a carbocation

- Nucleophilic attack by the carboxylate anion to form an O-acylisourea intermediate

- Reaction of the O-acylisourea with an amine to form the amide product and a urea byproduct

The O-acylisourea intermediate is highly reactive and can follow multiple reaction pathways depending on the reaction conditions and reagents present [22]. The general mechanism can be represented as:

R-COOH + R'N=C=NR' → R-COO-C(=NR')NHR' → R-CONHR'' + R'NHCONHR'Where R represents the 2-(2-(2-aminoethoxy)ethoxy)acetic acid moiety or its protected derivatives [22] [23].

Role of Coupling Additives

To enhance the efficiency of carbodiimide coupling and minimize side reactions, various additives are commonly employed [7]. These additives react with the O-acylisourea intermediate to form more stable activated esters that still maintain sufficient reactivity toward amines [10]. Common additives include:

- N-Hydroxybenzotriazole (HOBt)

- N-Hydroxysuccinimide (NHS)

- 1-Hydroxy-7-azabenzotriazole (HOAt)

The mechanism with these additives involves an additional step where the additive reacts with the O-acylisourea to form an activated ester, which subsequently reacts with the amine [25]:

R-COO-C(=NR')NHR' + HOBt → R-CO-OBt + R'NHCONHR'R-CO-OBt + H2NR'' → R-CONHR'' + HOBtThis pathway reduces the likelihood of side reactions such as N-acylurea formation or racemization [22] [25].

Specific Carbodiimide Reagents in 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Chemistry

Several carbodiimide reagents have been employed in the synthesis and derivatization of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride [7] [10]:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl): Water-soluble, facilitating aqueous workup procedures

- N,N'-Dicyclohexylcarbodiimide (DCC): Higher coupling efficiency but less convenient workup

- N,N'-Diisopropylcarbodiimide (DIC): Reduced tendency for side reactions

Recent studies have identified that EDC·HCl and TBEC (tert-butylethylcarbodiimide) are particularly advantageous as they do not form hydrogen cyanide during the coupling reaction, making them safer options for large-scale synthesis [7] [23].

Table 2: Comparison of Carbodiimide Reagents in Coupling Reactions Involving 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid

| Carbodiimide | Solubility | Coupling Efficiency | Side Reaction Profile | Workup Considerations |

|---|---|---|---|---|

| EDC·HCl | Water-soluble | Moderate (90%) | Low N-acylurea formation | Simple aqueous extraction [7] [23] |

| DCC | Organic solvents | High (>99%) | Moderate N-acylurea formation | Dicyclohexylurea precipitation [10] |

| DIC | Organic solvents | High (98%) | Low N-acylurea formation | Diisopropylurea removal [7] |

| TBEC | Organic solvents | High (98%) | Minimal HCN formation | Similar to DIC [7] |

The choice of carbodiimide reagent significantly impacts the overall efficiency and practicality of coupling reactions involving 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride, particularly when considering scale-up for industrial applications [10] [22].

Role of TEMPO Oxidation in Intermediate Synthesis

2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) oxidation represents a critical methodology in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride, particularly for the conversion of primary alcohols to carboxylic acids in key intermediates [4]. This selective oxidation approach offers significant advantages over traditional oxidation methods, including mild reaction conditions, high selectivity, and compatibility with sensitive functional groups [11].

TEMPO Oxidation Mechanism

The TEMPO-mediated oxidation proceeds through a catalytic cycle involving the oxoammonium salt as the active oxidant [4]. The general mechanism involves:

- Oxidation of TEMPO to the oxoammonium salt by a primary oxidant

- Reaction of the oxoammonium salt with the primary alcohol to form an aldehyde and hydroxylamine

- Further oxidation of the aldehyde to the carboxylic acid

- Regeneration of TEMPO from hydroxylamine by the primary oxidant

This process can be represented as follows:

TEMPO + Primary Oxidant → Oxoammonium Salt + Reduced OxidantOxoammonium Salt + R-CH2OH → TEMPO-H + R-CHOR-CHO + H2O ⇌ R-CH(OH)2Oxoammonium Salt + R-CH(OH)2 → TEMPO-H + R-COOHTEMPO-H + Primary Oxidant → TEMPO + Reduced OxidantThe reaction typically occurs via a cyclic transition state under basic conditions or a linear transition state under acidic conditions, with the former providing greater selectivity for primary alcohols [11] [26].

TEMPO Systems in 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Synthesis

Several TEMPO-based oxidation systems have been employed in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid intermediates [2] [4]:

- TEMPO/NaOCl/NaBr: A classic system using sodium hypochlorite as the primary oxidant and sodium bromide as a co-catalyst

- TEMPO/BAIB: Utilizing bis(acetoxy)iodobenzene as the primary oxidant

- TEMPO/NaClO2/NaOCl: A system designed for direct oxidation to carboxylic acids

In the context of 2-(2-(2-aminoethoxy)ethoxy)acetic acid synthesis, the TEMPO/NaBr system has been specifically documented in patent literature for the oxidation of 2-(2-(2-aminoethoxy)ethoxy)ethanol derivatives [2]. The reaction is typically conducted in a biphasic system of acetone and aqueous sodium bicarbonate at 0-5°C [2].

Selectivity and Compatibility with Functional Groups

A key advantage of TEMPO oxidation in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride is its compatibility with various functional groups present in the intermediates [4] [11]. The oxidation selectively targets primary alcohols while leaving other functional groups intact, including:

- Protected amino groups (e.g., Fmoc, Boc, or dibenzyl protection)

- Ether linkages in the ethoxy backbone

- Secondary alcohols (when present in other parts of the molecule)

This selectivity is particularly valuable when working with multifunctional intermediates in the synthetic pathway [11]. The oxidation can be performed in the presence of protected amino groups, which are subsequently deprotected to yield the target compound [2].

Table 3: TEMPO Oxidation Systems Used in 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Synthesis

| Oxidation System | Primary Oxidant | Co-catalyst | Reaction Conditions | Yield | Selectivity |

|---|---|---|---|---|---|

| TEMPO/NaOCl/NaBr | NaOCl | NaBr | Acetone/NaHCO3, 0-5°C | 85-90% | High for 1° alcohols [2] [4] |

| TEMPO/BAIB | BAIB | None | DCM or ACN, rt | 80-85% | Very high for 1° alcohols [11] |

| TEMPO/NaClO2/NaOCl | NaClO2/NaOCl | None | Phosphate buffer, pH 6.5 | 75-85% | Direct to carboxylic acid [4] |

The TEMPO oxidation step represents a critical transformation in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride, enabling the efficient conversion of alcohol intermediates to the required carboxylic acid functionality under conditions that preserve the integrity of other functional groups in the molecule [2] [11].

Scalability and Industrial Production Challenges

The industrial-scale production of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride presents numerous challenges that must be addressed to ensure efficient, cost-effective, and sustainable manufacturing processes [17]. These challenges span multiple aspects of production, from raw material selection to final purification steps [24].

Raw Material Considerations

The selection and quality of starting materials significantly impact the scalability of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride synthesis [17]. Key considerations include:

- Availability and cost of high-purity ethylene glycol derivatives

- Consistency of starting material specifications across different suppliers

- Storage stability and handling requirements of reactive intermediates

Process Chemistry Challenges

Scaling up the laboratory synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride introduces several process chemistry challenges [18]:

- Heat transfer and mixing efficiency in larger reaction vessels

- Control of exothermic reactions, particularly during oxidation steps

- Reaction time optimization to maintain product quality while maximizing throughput

- Solvent selection balancing efficiency, safety, and environmental considerations

The TEMPO oxidation step presents particular challenges at scale due to the potential for exothermic reactions and the need for precise temperature control [4] [11]. Similarly, carbodiimide coupling reactions require careful optimization to minimize side product formation while maintaining high conversion rates [10] [22].

Purification and Isolation Challenges

The purification of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride at industrial scale presents significant challenges [17] [18]:

- Chromatographic purification methods used in laboratory synthesis become impractical at large scale

- Crystallization conditions must be optimized to ensure consistent product quality

- Removal of trace impurities, particularly those with similar physical properties

- Salt formation and final drying processes to meet stringent purity specifications

Traditional column chromatography, while effective for laboratory-scale purification, becomes prohibitively expensive and inefficient at industrial scale [21]. Alternative approaches such as recrystallization or selective precipitation must be developed and optimized [17].

Economic and Sustainability Considerations

The economic viability of industrial 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride production depends on addressing several key factors [18] [24]:

- Process yield optimization across all synthetic steps

- Solvent recovery and recycling to reduce waste and cost

- Energy efficiency in heating, cooling, and mixing operations

- Minimization of hazardous waste generation

Table 4: Industrial Production Challenges and Potential Solutions for 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride

| Challenge Category | Specific Issues | Potential Solutions | Implementation Considerations |

|---|---|---|---|

| Raw Materials | Cost and availability of PEG derivatives | Alternative synthetic routes, bulk purchasing agreements | Quality consistency across suppliers [17] [24] |

| Process Chemistry | Exothermic reactions, mixing efficiency | Continuous flow processing, reaction calorimetry | Capital investment, process validation [18] |

| Purification | Chromatography limitations | Crystallization development, membrane filtration | Product quality specifications, yield loss [21] |

| Environmental | Solvent waste, energy consumption | Solvent recycling, process intensification | Regulatory compliance, capital costs [18] [24] |

| Scale-up | Reaction parameter sensitivity | Pilot plant studies, process modeling | Timeline impact, risk assessment [27] |

Recent advances in continuous flow chemistry offer promising approaches to address many of these challenges [17]. By enabling precise control of reaction parameters and reducing reactor volumes, continuous processing can improve safety, efficiency, and product quality in the manufacture of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride [24] [27].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for structural elucidation and purity assessment of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. The compound exhibits characteristic resonance patterns that confirm its molecular architecture and chemical environment [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride displays distinctive signal patterns characteristic of its polyethylene glycol-like backbone. In deuterium oxide solvent, the compound exhibits three primary resonance regions: a singlet at δ 3.97 parts per million corresponding to the methylene protons adjacent to the carboxyl group, a triplet at δ 3.69 parts per million (coupling constant = 3.6 hertz) representing the ethoxy methylene protons, and a triplet at δ 3.07 parts per million (coupling constant = 3.6 hertz) attributed to the methylene protons adjacent to the amino group [1].

Alternative solvent systems provide complementary spectroscopic information. In deuterated acetonitrile, the spectrum reveals a triplet at δ 3.08 parts per million (coupling constant = 5.3 hertz) for the aminoethyl methylene protons, a complex multiplet spanning δ 3.56-3.76 parts per million encompassing the polyethylene glycol chain protons, and a singlet at δ 4.13 parts per million representing the acetyl methylene protons [2].

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy confirms the structural assignment through characteristic chemical shifts corresponding to the aliphatic carbon framework. The spectrum demonstrates resonances consistent with the ethoxy linkages and carboxylic acid functionality, providing definitive structural confirmation [3].

Quantitative Nuclear Magnetic Resonance Applications

Quantitative nuclear magnetic resonance methodology has been successfully employed for purity determination, achieving analytical precision exceeding 96.0 percent for the free acid form. This technique offers superior accuracy compared to conventional chromatographic methods for determining compound purity [4] [5].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides comprehensive functional group identification and molecular vibration analysis for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the compound [6] [7].

Primary Amine Functional Group Vibrations

The primary amine functionality generates characteristic absorption patterns in the infrared spectrum. The nitrogen-hydrogen stretching vibrations appear as broad absorption bands in the region spanning 3300-3500 wavenumbers per centimeter. Primary amines typically exhibit two distinct peaks in this region, corresponding to symmetric and asymmetric stretching modes of the amino group [6] [7]. The nitrogen-hydrogen bending vibrations manifest as medium-intensity absorptions in the 1550-1650 wavenumbers per centimeter region [8].

Carboxylic Acid Functional Group Characteristics

The carboxylic acid functionality produces several diagnostic infrared absorptions. The hydroxyl stretch of the carboxyl group generates an exceptionally broad absorption spanning 2500-3300 wavenumbers per centimeter, significantly broader than typical alcohol hydroxyl stretches due to extensive hydrogen bonding interactions [6] [7]. The carbonyl stretch appears as a strong, sharp absorption in the 1700-1720 wavenumbers per centimeter region, representing one of the most diagnostic peaks in the spectrum [6] [7] [8]. The carbon-oxygen stretch of the carboxyl group contributes a strong absorption in the 1200-1320 wavenumbers per centimeter range [8].

Ether Linkage Vibrations

The polyethylene glycol backbone contains multiple ether linkages that generate characteristic carbon-oxygen stretching vibrations. These absorptions typically appear in the 1000-1300 wavenumbers per centimeter region and may manifest as multiple overlapping bands due to the presence of several ether functionalities within the molecular structure [8].

Aliphatic Carbon-Hydrogen Vibrations

The extensive aliphatic framework produces characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumbers per centimeter region. These absorptions correspond to the methylene groups throughout the polyethylene glycol chain and provide confirmation of the aliphatic character of the molecule [6].

Chromatographic Profiling (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

High Performance Liquid Chromatography Analysis

High performance liquid chromatography represents the primary analytical methodology for purity assessment and quality control of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. Reversed-phase chromatographic systems utilizing octadecylsilane stationary phases provide optimal separation and quantification capabilities [5] [9].

Chromatographic Conditions and Performance

Standard analytical protocols employ ChromCore carbon-18 columns with dimensions of 4.6 × 250 millimeters and particle sizes of 5 micrometers. Mobile phase systems consist of water containing 1 percent acetonitrile and 0.1 percent trifluoroacetic acid (solvent A) and acetonitrile containing 1 percent water and 0.1 percent trifluoroacetic acid (solvent B). Flow rates of 1.0 milliliters per minute with detection at 210 nanometers provide optimal analytical performance [9].

Purity Determination and Validation

High performance liquid chromatography analysis utilizing evaporative light scattering detection achieves purity determinations of 97.22 percent for certified reference materials. This methodology provides superior precision and accuracy compared to alternative analytical techniques for routine quality control applications [5]. The chromatographic method demonstrates excellent reproducibility and linearity across the analytical range required for pharmaceutical applications.

Preparative Applications

Large-scale purification protocols utilize Vydac carbon-18 columns with dimensions of 10 × 250 millimeters operated at flow rates of 3.0 milliliters per minute. These preparative systems enable efficient isolation of high-purity material from synthetic reaction mixtures while maintaining product integrity [9].

Ultra Performance Liquid Chromatography Applications

Ultra performance liquid chromatography technology offers enhanced analytical capabilities for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride analysis. The improved resolution and reduced analysis times provided by ultra performance systems enable more efficient quality control and method development applications [10].

Enhanced Analytical Performance

Ultra performance liquid chromatography systems demonstrate superior sensitivity and specificity compared to conventional high performance liquid chromatography methods. The technology enables detection of trace impurities and degradation products that may not be readily observable using standard analytical protocols [10].

Liquid Chromatography-Mass Spectrometry Integration

The combination of ultra performance liquid chromatography with mass spectrometric detection provides comprehensive analytical characterization. These integrated systems enable simultaneous determination of molecular weight, fragmentation patterns, and chromatographic purity in a single analytical run [9]. The mass spectrometric confirmation ensures unambiguous identification and quantification of the target compound while detecting potential impurities or degradation products.

Thermal Stability and Degradation Kinetics

Thermal Stability Assessment

The thermal stability of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride represents a critical parameter for storage, handling, and processing applications. The compound demonstrates stability under normal ambient conditions but exhibits sensitivity to elevated temperatures [11] [12].

Thermal Decomposition Characteristics

Specific decomposition temperature data for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride remains unavailable in the current literature. However, the compound exhibits thermal degradation upon exposure to elevated temperatures, generating hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides [11]. These decomposition products indicate oxidative degradation of the organic framework and potential deamination reactions under thermal stress.

Environmental Sensitivity Factors

The compound demonstrates particular sensitivity to heat, moisture, and light exposure. These environmental factors can accelerate degradation processes and compromise product stability [11] [13]. Heat sensitivity necessitates storage at reduced temperatures to maintain product integrity over extended periods.

Degradation Kinetics and Pathways

The degradation kinetics of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride involve multiple potential pathways depending on environmental conditions and stress factors [1].

Oxidative Degradation Mechanisms

Under oxidative conditions, the compound may undergo degradation through several pathways. The primary amine functionality represents a particularly vulnerable site for oxidative attack, potentially leading to deamination and formation of aldehyde or carboxylic acid products. The ether linkages within the polyethylene glycol backbone may also undergo oxidative cleavage under severe conditions [1].

Hydrolytic Stability Considerations

The ester and ether functionalities within the molecular structure may exhibit susceptibility to hydrolytic degradation under acidic or basic conditions. However, the compound demonstrates reasonable stability under neutral aqueous conditions, enabling its use in biological and pharmaceutical applications [1].

Crystallographic Studies and Solid-State Properties

Crystal Structure and Morphology

The solid-state characteristics of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride significantly influence its physical properties, stability, and processing behavior. The compound typically exists as white to off-white crystalline powder with specific morphological characteristics [14] [15].

Physical State and Appearance

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride presents as a solid crystalline material at ambient temperature. The compound exhibits a white to light yellow powder appearance, indicating minimal chromophoric character and high purity [16] [17]. The crystalline nature suggests an ordered solid-state arrangement that contributes to the compound's stability and handling characteristics.

Particle Size and Distribution

The compound typically manifests as fine crystalline particles suitable for pharmaceutical and research applications. The particle size distribution affects dissolution characteristics, bioavailability, and processing behavior in formulation development [17].

Solid-State Stability and Polymorphism

The solid-state stability of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride depends on crystalline structure, particle interactions, and environmental conditions [13] [16].

Storage Requirements and Stability

Optimal storage conditions require maintenance at reduced temperatures, preferably frozen storage at minus twenty degrees Celsius. The compound requires protection from moisture, light, and atmospheric oxygen through storage under inert gas conditions [13] [16]. These stringent storage requirements reflect the compound's sensitivity to environmental degradation factors.

Polymorphic Considerations

While specific crystallographic data for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride remains limited in the available literature, the compound's handling and storage requirements suggest potential polymorphic behavior. Different crystalline forms may exhibit varying stability profiles, dissolution characteristics, and physical properties that influence pharmaceutical applications.

Hygroscopic Properties

The compound demonstrates moisture sensitivity, indicating potential hygroscopic character that could affect stability and processing behavior. Moisture uptake may lead to crystalline structure changes, chemical degradation, or altered dissolution properties [13]. Proper storage under controlled humidity conditions prevents moisture-related stability issues.